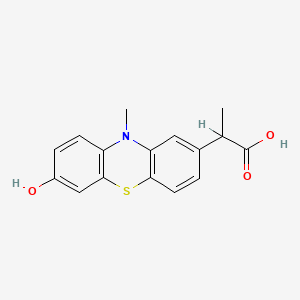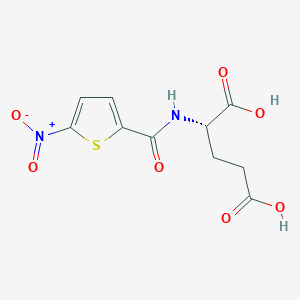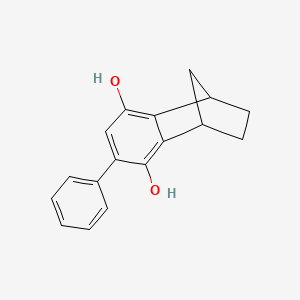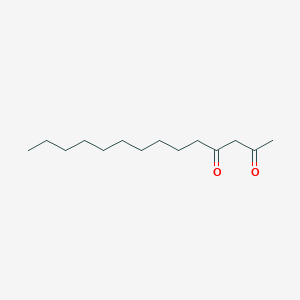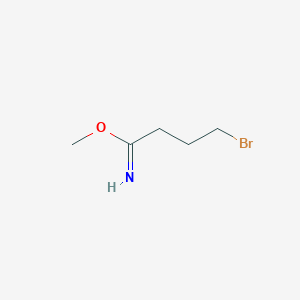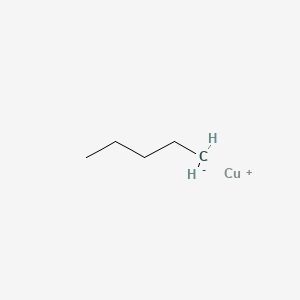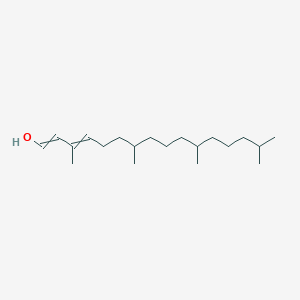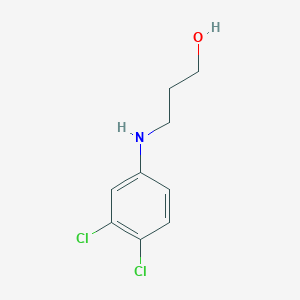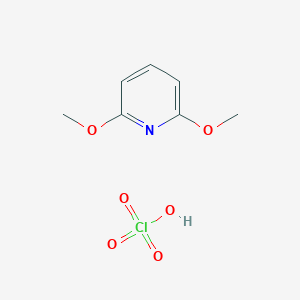
2,6-Dimethoxypyridine;perchloric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethoxypyridine is a chemical compound with the molecular formula C7H9NO2. It is a derivative of pyridine, where two methoxy groups are attached to the 2nd and 6th positions of the pyridine ring. Perchloric acid, on the other hand, is a strong acid with the formula HClO4. When combined, these compounds can form a complex that has unique properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dimethoxypyridine can be synthesized through several methods. One common method involves the methylation of 2,6-dihydroxypyridine using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 2,6-Dimethoxypyridine often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the compound’s purity.
化学反应分析
Types of Reactions
2,6-Dimethoxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-dimethoxypyridine N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it to 2,6-dimethoxypiperidine.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include 2,6-dimethoxypyridine N-oxide, 2,6-dimethoxypiperidine, and various substituted pyridines.
科学研究应用
2,6-Dimethoxypyridine and its complexes with perchloric acid have several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,6-Dimethoxypyridine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or activating their functions. The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
2,6-Dihydroxypyridine: Similar structure but with hydroxyl groups instead of methoxy groups.
2,6-Dimethylpyridine: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
2,6-Dimethoxypyridine is unique due to the presence of methoxy groups, which can influence its reactivity and interactions compared to other similar compounds. The methoxy groups can donate electron density through resonance, making the pyridine ring more nucleophilic and reactive in certain reactions.
属性
CAS 编号 |
65840-92-8 |
|---|---|
分子式 |
C7H10ClNO6 |
分子量 |
239.61 g/mol |
IUPAC 名称 |
2,6-dimethoxypyridine;perchloric acid |
InChI |
InChI=1S/C7H9NO2.ClHO4/c1-9-6-4-3-5-7(8-6)10-2;2-1(3,4)5/h3-5H,1-2H3;(H,2,3,4,5) |
InChI 键 |
BOIMBCOXIZLWFJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=CC=C1)OC.OCl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)
![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)

